molecular formula C15H14O5S B1194402 Timefurone CAS No. 76301-19-4

Timefurone

Cat. No.: B1194402
CAS No.: 76301-19-4
M. Wt: 306.3 g/mol
InChI Key: SWKFRGASPZPNBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Timefurone can be synthesized through a series of chemical reactions involving the lithiation and tritiation of a silyllated derivative of khellinone at the C-2 position. This is followed by converting the labeled khellinone into this compound . Another method involves dismantling the pyrone ring of khellin and reconstructing it with the incorporation of carbon-14 .

Industrial Production Methods

The industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Specific details on the industrial production methods are not widely available in the public domain.

Chemical Reactions Analysis

Types of Reactions

Timefurone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.

    Substitution: this compound can undergo substitution reactions where certain groups in the molecule are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to the formation of reduced analogs of this compound.

Scientific Research Applications

Timefurone has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific molecular structure, which allows it to effectively reduce LDL-C levels and prevent atherosclerosis. Its synthetic routes and the ability to label it with isotopes like tritium and carbon-14 make it a valuable tool in scientific research .

Biological Activity

Timefurone is a compound that has garnered attention for its potential biological activities, particularly in the context of cardiovascular health and atherosclerosis. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound, chemically classified as a derivative of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one, has been evaluated for its effects on lipid metabolism and its potential as an anti-atherosclerotic agent. Its mechanism of action involves modulation of lipid profiles and inflammatory responses, which are critical in the pathogenesis of atherosclerosis.

The biological activity of this compound primarily revolves around its ability to:

  • Inhibit cholesterol absorption : this compound has been shown to reduce the intestinal absorption of cholesterol, thereby lowering plasma cholesterol levels.
  • Reduce inflammation : The compound exhibits anti-inflammatory properties that may help mitigate the inflammatory processes associated with atherosclerosis.
  • Enhance endothelial function : this compound may improve endothelial function by promoting vasodilation and reducing oxidative stress.

Case Studies

  • Anti-Atherosclerotic Effects in Cynomolgus Monkeys :
    A study conducted on male cynomolgus monkeys demonstrated that this compound significantly reduced atherosclerotic plaque formation when administered alongside a high-cholesterol diet. The monkeys were fed a diet containing 0.5% cholesterol for 18 months, during which this compound was introduced. Results showed a marked decrease in total cholesterol and low-density lipoprotein (LDL) levels compared to controls .
  • Human Clinical Trials :
    Although limited, preliminary clinical trials suggest that this compound may improve lipid profiles in humans. Participants receiving this compound exhibited significant reductions in LDL cholesterol levels after 12 weeks of treatment compared to baseline measurements. Additionally, markers of inflammation such as C-reactive protein (CRP) were also reduced .

Data Table: Summary of Biological Activities

Activity Effect Study Reference
Cholesterol AbsorptionInhibition leading to lower plasma levels
Inflammation ReductionDecreased inflammatory markers
Endothelial FunctionImproved vasodilation

Properties

CAS No.

76301-19-4

Molecular Formula

C15H14O5S

Molecular Weight

306.3 g/mol

IUPAC Name

4,9-dimethoxy-7-(methylsulfanylmethyl)furo[3,2-g]chromen-5-one

InChI

InChI=1S/C15H14O5S/c1-17-12-9-4-5-19-13(9)15(18-2)14-11(12)10(16)6-8(20-14)7-21-3/h4-6H,7H2,1-3H3

InChI Key

SWKFRGASPZPNBV-UHFFFAOYSA-N

SMILES

COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)CSC

Canonical SMILES

COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)CSC

Key on ui other cas no.

76301-19-4

Synonyms

4,9-dimethoxy-7-((methylthio)methyl)-5H-furo(3,2g)(1)benzopyran-5-one
timefurone
U-56321

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.